N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further functionalized with a furan-2-ylmethyl substituent. This structural motif places it within a class of bioactive molecules often explored for pharmaceutical applications due to the electron-rich aromatic systems and hydrogen-bonding capabilities of the carboxamide group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-4-5-12-11(16-9)7-13(19-12)14(17)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHCQOLYLMTUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of furan derivatives with pyridine carboxamides. One common method includes the use of a furan-2-ylmethyl halide, which reacts with a 5-methylfuro[3,2-b]pyridine-2-carboxamide under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Scientific Research Applications
N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Analysis
The compound is compared below with analogs from the evidence, focusing on substituent differences, synthetic approaches, and physicochemical properties.
Key Observations:
Carboxamide Substituents : The furan-2-ylmethyl group introduces a smaller, less electron-donating substituent compared to BJ10127’s 2-methoxyphenylmethyl group, which may impact solubility and metabolic stability .
Synthetic Methods : All analogs employ coupling reagents (e.g., HATU) and polar aprotic solvents (DMF, THF), suggesting that the target compound’s synthesis would follow analogous protocols .
Analytical and Physicochemical Properties
While direct data for the target compound are unavailable, insights can be drawn from related compounds:
- LC/MS Analysis : Analogs in the evidence use reverse-phase UPLC (C18 columns) with acetonitrile/water gradients, indicating that the target compound would exhibit a retention time reflective of its moderate polarity .
- Molecular Weight : The target compound (MW ~265.27) is lighter than BJ10127 (296.32) and significantly smaller than trifluoroethyl-substituted analogs (e.g., 640.61), suggesting better bioavailability .
Biological Activity
N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a furo[3,2-b]pyridine core with a furan moiety and a carboxamide functional group. The molecular formula is , with a molecular weight of approximately 258.27 g/mol. Its structural attributes suggest potential interactions with various biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in the body. The presence of the furan and pyridine rings may facilitate binding to active sites on proteins, potentially inhibiting or modulating their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the furo[3,2-b]pyridine class. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.4 |
| This compound | HepG2 | 12.8 |
These results indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of furo[3,2-b]pyridine compounds and evaluated their biological activity against cancer cell lines. The results indicated that modifications to the furan and pyridine rings significantly influenced anticancer potency.
- Structure-Activity Relationship (SAR) : Research focused on understanding how variations in substituents affected biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced inhibitory effects against specific enzymes involved in cancer progression.
Safety and Toxicity
Toxicity assessments are crucial for evaluating the safety profile of any new compound. Initial studies suggest that this compound exhibits low cytotoxicity in non-cancerous cell lines at concentrations up to 100 µM. Further testing is required to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
